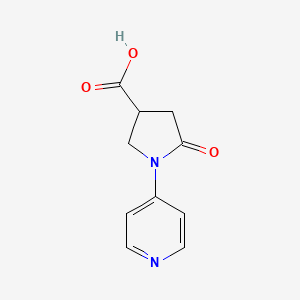

5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid, is a heterocyclic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The related compounds have been synthesized and studied for their anti-inflammatory, analgesic, and antibacterial properties, as well as their spectroscopic characteristics and quantum mechanical properties .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid, has been achieved through various methods. For instance, 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their pyridine derivatives were synthesized and evaluated for their biological activities . Additionally, heterocyclic betaines related to the compound of interest were synthesized from alkyl 2H-azirine-2-carboxylates and pyridinium salts . Moreover, asymmetric Michael addition reactions have been employed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . A three-component condensation method was also used to prepare 5-oxo-pyrrolopyridine-3-carboxylic acids .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been extensively studied using various spectroscopic techniques. For example, the spectroscopic properties of a closely related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, and UV techniques. Quantum chemical methods were also applied to study the molecular structure and predict properties such as Mulliken charges, HOMO and LUMO energies, and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups and molecular structure. The synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems from 5-oxopyrrolidine-3-carboxylic acids indicates the potential for these compounds to undergo cyclization and form novel bicyclic systems . The reactivity of these compounds can lead to the formation of various heterocyclic structures, which may have significant biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, including solubility, melting points, and stability, are crucial for their potential application as pharmaceutical agents. The betaines synthesized from pyridinium salts were found to exist as NH-tautomers in both solution and solid state, indicating the importance of tautomerism in the stability and reactivity of these compounds . The study of cocrystals involving pyridine derivatives also provides insights into the hydrogen bonding interactions that can influence the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Mechanical Studies

5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid has been the subject of spectroscopic and quantum mechanical studies. Research by Devi, Bishnoi, and Fatma (2020) explored its spectroscopic properties using FT-IR, NMR, UV techniques, and various quantum chemical methods. This research provides insights into its molecular structure and properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters (Devi, Bishnoi, & Fatma, 2020).

Synthesis Methods

The compound has been synthesized through various methods. For instance, Lichitsky et al. (2010) demonstrated its preparation via three-component condensation involving 3-aminopyrroles (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010). Another approach to synthesizing related compounds was detailed by Beck et al. (2004), combining Ugi four-component reaction and Wittig ring-closing reaction (Beck, Picard, Herdtweck, & Dömling, 2004).

Biological Activity

Research has also explored the biological activity of compounds structurally similar to 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid. Devi et al. (2018) synthesized analogs of this compound, investigating their potential as antibacterial drugs (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018). Liu et al. (2006) evaluated the antitumor activity of related compounds (Liu, Qian, Cui, Xiao, Zhang, & Li, 2006).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds related to 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid has been a subject of interest. Zugenmaier (2013) discussed the structure of a related compound, revealing insights into its molecular arrangement and interactions (Zugenmaier, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-5-7(10(14)15)6-12(9)8-1-3-11-4-2-8/h1-4,7H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFILTATFNBDBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406480 |

Source

|

| Record name | 5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

CAS RN |

914637-50-6 |

Source

|

| Record name | 5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)